molecular formula C8H12O2 B142261 3-Cyclobutyl-3-formyloxetane CAS No. 131505-75-4

3-Cyclobutyl-3-formyloxetane

Cat. No. B142261
CAS RN: 131505-75-4
M. Wt: 140.18 g/mol
InChI Key: WMLUENPSTNBYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-3-formyloxetane (CFO) is a cyclic organic compound that has gained significant attention from the scientific community due to its unique chemical properties and potential applications. CFO is a member of the oxetane family, which is a group of cyclic ethers that have a four-membered ring structure. The synthesis of CFO has been extensively researched, and several methods have been developed to produce this compound. In

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3-formyloxetane is not fully understood, but it is believed to involve the formation of a covalent bond between the carbonyl group of 3-Cyclobutyl-3-formyloxetane and the active site of the target enzyme or receptor. This covalent bond formation results in the inhibition of the enzyme or receptor activity, which leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects:
3-Cyclobutyl-3-formyloxetane has been shown to have a variety of biochemical and physiological effects. For example, 3-Cyclobutyl-3-formyloxetane has been shown to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis. 3-Cyclobutyl-3-formyloxetane has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-Cyclobutyl-3-formyloxetane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Cyclobutyl-3-formyloxetane is its ease of synthesis. The reaction to produce 3-Cyclobutyl-3-formyloxetane is relatively simple and can be carried out using standard laboratory equipment. Furthermore, 3-Cyclobutyl-3-formyloxetane is stable under a wide range of conditions, which makes it easy to handle and store.
However, one of the limitations of 3-Cyclobutyl-3-formyloxetane is its low solubility in water. This can make it difficult to study the biochemical and physiological effects of 3-Cyclobutyl-3-formyloxetane in aqueous environments. Furthermore, 3-Cyclobutyl-3-formyloxetane can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Cyclobutyl-3-formyloxetane. One area of research is in the development of new materials using 3-Cyclobutyl-3-formyloxetane as a building block. These materials could have a wide range of applications, such as in the development of new electronic devices and sensors.
Another area of research is in the development of new drugs based on 3-Cyclobutyl-3-formyloxetane. By understanding the mechanism of action of 3-Cyclobutyl-3-formyloxetane, researchers can design new compounds that are more effective and have fewer side effects than existing drugs.
Finally, there is also potential for research on the environmental impact of 3-Cyclobutyl-3-formyloxetane. As 3-Cyclobutyl-3-formyloxetane is a synthetic compound, it is important to understand its potential impact on the environment and to develop methods for its safe disposal.
Conclusion:
In conclusion, 3-Cyclobutyl-3-formyloxetane is a cyclic organic compound that has potential applications in various fields of science, including materials science and drug discovery. The synthesis of 3-Cyclobutyl-3-formyloxetane is relatively simple, and several methods have been developed to produce this compound. The mechanism of action of 3-Cyclobutyl-3-formyloxetane involves the formation of a covalent bond with the target enzyme or receptor, which leads to the desired biochemical or physiological effect. While there are advantages and limitations to the use of 3-Cyclobutyl-3-formyloxetane in lab experiments, there are several future directions for research on this compound, including the development of new materials and drugs, and the study of its environmental impact.

Scientific Research Applications

3-Cyclobutyl-3-formyloxetane has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the development of new materials. 3-Cyclobutyl-3-formyloxetane has been shown to be a useful building block for the synthesis of novel polymers and copolymers. These materials have unique properties, such as high thermal stability and excellent mechanical strength, which make them attractive for applications in the aerospace and automotive industries.
Another area of research is in the field of drug discovery. 3-Cyclobutyl-3-formyloxetane has been shown to have potential as a drug candidate due to its ability to inhibit certain enzymes and receptors. For example, 3-Cyclobutyl-3-formyloxetane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This makes 3-Cyclobutyl-3-formyloxetane a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.

properties

CAS RN

131505-75-4

Product Name

3-Cyclobutyl-3-formyloxetane

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-cyclobutyloxetane-3-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-4-8(5-10-6-8)7-2-1-3-7/h4,7H,1-3,5-6H2

InChI Key

WMLUENPSTNBYBH-UHFFFAOYSA-N

SMILES

C1CC(C1)C2(COC2)C=O

Canonical SMILES

C1CC(C1)C2(COC2)C=O

synonyms

3-Oxetanecarboxaldehyde, 3-cyclobutyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of pyridinium chlorochromate (10 g, 45 mmol) in dry dichloromethane (100 ml) was added 3-cyclobutyl-3-hydroxymethyloxetane (5 g, 35 mmol). The mixture was stirred for 2 hours, diluted with diethylether and then purified on a florisil column with an ether rinse. Evaporation afforded 3-cyclobutyl-3-formyloxetane (3.72 g, 75%) as a liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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